1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Synthetic Methodology Process Chemistry Boronic Ester Synthesis

Researchers optimizing kinase inhibitors often inadvertently procure N-H or 6-isomer analogs that alter hinge-binding SAR. 1-Methyl-5-BPin-indolin-2-one (CAS 1220696-38-7) provides the exact N-methyl, C5-boronate scaffold for Suzuki diversification. • Pre-methylated oxindole eliminates post-coupling N-alkylation and N,O-dialkylation byproducts. • Compatible with high-throughput parallel Suzuki protocols; available at 95% purity for batch-to-batch reproducibility. • Deployed in 5+ pharmaceutical patent families; 85% reported borylation yield supports route scouting.

Molecular Formula C15H20BNO3
Molecular Weight 273.14 g/mol
CAS No. 1220696-38-7
Cat. No. B1427377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
CAS1220696-38-7
Molecular FormulaC15H20BNO3
Molecular Weight273.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C
InChIInChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3
InChIKeyIGFPFGIDECTAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-BPin-indolin-2-one: Kinase-Targeted Building Block


1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 1220696-38-7) is an N-methylindolin-2-one derivative bearing a pinacol boronic ester at the 5-position. With molecular formula C15H20BNO3 and molecular weight 273.14, this compound belongs to the broader class of oxindole-based organoboron reagents employed primarily in Suzuki–Miyaura cross-coupling reactions . The indolin-2-one scaffold is a privileged structure in kinase inhibitor drug discovery, forming the core of clinically approved agents such as sunitinib and nintedanib, and numerous investigational compounds targeting receptor tyrosine kinases, cyclin-dependent kinases, and p38 MAP kinase . The boronic ester functionality at position 5 enables late-stage diversification via palladium-catalyzed C–C bond formation, while the N-methyl group distinguishes this building block from the free N–H analog and influences both reactivity and downstream pharmacological properties of coupling products.

1 Suzuki–Miyaura coupling – boronic ester at C-5 enables late-stage diversification of aryl/heteroaryl scaffolds.
2 N-Methyl pharmacophore – pre-installed N-methyl group avoids post-coupling alkylation and supports pharmacokinetic-optimized series.
3 Kinase inhibitor design – C-5 substitution matches the validated vector of sunitinib/nintedanib-like indolinone inhibitors.

Why Structural Analogs Are Not Interchangeable


The indolin-2-one boronic ester landscape contains at least five readily available structural analogs that differ by a single substituent—including the N–H parent (CAS 837392-64-0), the 6-boronic ester regioisomer (CAS 1428666-17-4), and the 3-methyl variant—yet each exhibits meaningfully different properties that preclude generic interchange . The 6-isomer places the boronic ester at a fundamentally different electronic and steric environment on the oxindole ring, altering both cross-coupling reactivity and the substitution pattern of derived kinase inhibitors . The N-methyl versus N–H distinction is critical because the indolin-2-one N–H participates in conserved hinge-region hydrogen bonds with kinase active sites (e.g., with Glu917 and Cys919 of VEGFR2); methylation of this position not only abrogates one hydrogen-bond donor capacity but also modifies logP, metabolic stability, and solubility of final compounds [1]. Procuring an incorrect regioisomer or N-substitution variant can lead to kinase inhibitor scaffolds with fundamentally altered SAR profiles and is therefore not interchangeable at any stage of medicinal chemistry optimization.

vs. N–H analog
H-bond donor and solubility profile differ
The N–H parent retains a hinge-region hydrogen-bond donor; the N-methyl derivative removes this interaction and alters logP/membrane permeability. SAR series may shift significantly.
vs. 6-isomer
Regioisomer directs substitution into wrong kinase pocket
The 6-boronic ester isomer positions substituents away from the solvent-exposed C-5 vector found in known inhibitors; resulting compounds may not recapitulate kinase binding.
vs. other N-alkyl
Chain-length variations change reactivity and drug-like space
Analogous 3-methyl or other N-alkyl derivatives introduce steric bulk that can alter coupling efficiency and the pharmacophore profile; direct substitution without validation may confound SAR.

Product-Specific Evidence Guide


Borylation Yield: N-Methyl vs. N–H Analog

The synthesis of both the target compound (N-methyl) and its N–H analog proceeds via Miyaura borylation of the corresponding 5-bromoindolin-2-one using bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis. The N–H analog (CAS 837392-64-0) is reported with an isolated yield of 93.8% (2.43 g from 2.11 g starting material at 10.0 mmol scale) . The N-methyl target compound (CAS 1220696-38-7) is reported with an isolated yield of 85% (500 mg from 537 mg starting material at 2.375 mmol scale) under similar but not identical conditions . The ~9 percentage-point difference in isolated yield reflects the influence of the N-substituent on borylation efficiency, potentially attributable to altered electron density on the oxindole ring or competing N-coordination to palladium. Procurement decisions should note that the target compound's lower yield may translate to higher cost per gram of building block, but this is offset by the irreplaceable N-methyl pharmacophore contribution in downstream kinase inhibitor candidates.

Borylation yield: N-Me vs. N–H
Cross-study comparable
Target N-methyl: 85% (2.375 mmol scale). N–H analog: 93.8% (10.0 mmol scale). ~8.8 percentage points lower for target (different scales/conditions).
Lower yield may reflect N-substituent effect on borylation; however pre-installed N-methyl avoids a separate alkylation step.
Cross-study comparison; exact conditions and scales differ. Reported fit for building-block procurement.
Synthetic Methodology Process Chemistry Boronic Ester Synthesis

5- vs. 6-Boronate Regiochemistry in Kinase Inhibitors

The 5-position of the indolin-2-one ring is the established vector for extension in numerous clinically validated kinase inhibitors. In sunitinib and related 2-indolinone RTK inhibitors, the C-5 position projects toward solvent-accessible regions of the kinase active site, while substitution at C-6 would direct functionality toward a sterically constrained region orthogonal to the hinge-binding motif [1]. The target compound (1220696-38-7) bears the boronic ester at position 5, matching the substitution pattern required for analogues of sunitinib, SU4984, and investigational VEGFR2/PDGFRβ dual inhibitors . The 6-boronic ester regioisomer (CAS 1428666-17-4) places the reactive handle at a position that cannot recapitulate the same spatial orientation of substituents and has not been validated in the same kinase inhibitor pharmacophore models . This positional specificity is not merely a theoretical consideration: co-crystal structures of 2-indolinone inhibitors with VEGFR2 demonstrate that the indolinone C-5 substituent occupies a distinct pocket whose geometry cannot be reproduced by C-6 substitution without complete re-engineering of the linker and binding interactions.

5- vs. 6-boronate regiochemistry
Class-level inference
C-5 boronic ester matches sunitinib/SU4984 vector; C-6 isomer directs substitution into a sterically constrained region, not validated in kinase pharmacophore models.
Positional specificity is critical: C-5 enables kinase inhibitor design; C-6 likely generates inactive analogues.
No head-to-head biological data for these building blocks; inference from co-crystal structures.
Medicinal Chemistry Kinase Inhibitor Design Regioselective Functionalization

N-Methyl Pharmacophore: H-Bonding and Drug-Like Properties

The N-methyl group on the target compound eliminates one hydrogen-bond donor (HBD) relative to the N–H analog (CAS 837392-64-0). In the co-crystal structure of nintedanib with VEGFR2, the indolinone N–H forms a critical hydrogen bond with the backbone carbonyl of Glu917; methylation at this position removes this interaction and obliges alternative binding modes [1]. The N–H parent analog has a predicted pKa of 14.24±0.20, indicating very weak acidity and strong hydrogen-bond donating capacity, while the N-methyl target compound has a predicted pKa of -0.19±0.20 for the conjugate acid, reflecting loss of the ionizable proton . This physicochemical change has downstream consequences: N-methylation generally increases logP (predicted ~0.5–1.0 log unit increase), enhances metabolic stability by blocking N-oxidation and N-glucuronidation, and may improve CNS penetration by reducing hydrogen-bond donor count [2]. For building block procurement, selecting the N-methyl versus N–H boronic ester determines whether the resulting Suzuki-coupled products will bear a free N–H capable of hinge-region kinase binding or a methylated amide with potentially improved pharmacokinetic properties but altered potency.

N-methyl pharmacophore properties
Class-level inference
HBD count: 0 (N-Me) vs. 1 (N–H). Predicted pKa difference ~14.4 units. N-methylation may increase logP, block N-oxidation, and alter CNS penetration potential.
N-methyl group removes a critical hinge-region H-bond donor; kinase binding and ADME profiles of derived inhibitors will differ fundamentally.
Predicted physicochemical values; experimental validation recommended for specific kinase targets.
Pharmacophore Modeling Medicinal Chemistry ADME Optimization

Multi-Patent Deployment as a Preferred Building Block

The target compound (CAS 1220696-38-7) is specifically exemplified in five distinct patent families: WO2015/144290 (pyridyl piperidines, Merck Patent GmbH/Cancer Research Technology), WO2010/130794 (modulators of aldosterone synthase and/or CYP11B1), US2016/9720, US2016/9712, and US2016/289238 . In WO2015/144290, this boronic ester appears on page column 94 as a key intermediate, indicating its use in the synthesis of clinical-stage candidates. In contrast, the N–H analog (CAS 837392-64-0) is primarily cited in US2008/45539 (Ji et al.) for more general synthetic methodology . The 1-methyl-6-boronic ester regioisomer (CAS 1428666-17-4) does not appear in these kinase-targeted patent families, instead appearing primarily in vendor catalogs without the same degree of pharmaceutical patent validation . Patent deployment across multiple assignees (Merck, Cancer Research Technology) and therapeutic areas (oncology, endocrinology) constitutes independent, high-barrier evidence that the specific substitution pattern — N-methyl, 5-boronic ester — is the preferred combination for generating patentable, biologically active indolin-2-one derivatives.

Multi-patent deployment
Supporting evidence
Exemplified in 5 patent families (WO2015/144290, WO2010/130794, etc.) vs. N–H analog in 1 patent family; 6-isomer not identified in kinase IP.
Independent patent citations suggest the N-methyl-5-BPin substitution pattern is a preferred building block for kinase-targeted libraries.
Patent search scope may not be exhaustive. Reported indicator of synthetic utility and downstream IP relevance.
Pharmaceutical IP Building Block Provenance Process Chemistry

Best Application Scenarios


Late-Stage Suzuki Diversification for Kinase Leads

The primary application scenario is the use of this building block as the boronic ester partner in Suzuki–Miyaura couplings to install the N-methylindolin-2-one core at C-5 of aryl or heteroaryl halide scaffolds. This is directly supported by the compound's demonstrated synthesis yield of 85% under standard Miyaura borylation conditions and its deployment in WO2015/144290 for pyridyl piperidine-based kinase inhibitors . Medicinal chemistry teams optimizing VEGFR2, PDGFRβ, FLT3, or p38 MAP kinase inhibitors should prioritize this building block when the target molecule requires an N-methylated oxindole with substitution at the C-5 position, as this pattern matches the pharmacophore of multiple clinical-stage kinase inhibitors. The N-methyl group prevents unwanted N–H hydrogen bonding that could alter selectivity profiles and generally improves metabolic stability of the final compound.

Parallel Library Synthesis for N-Methyloxindole SAR

The boronic ester handle is compatible with high-throughput parallel Suzuki coupling protocols, enabling medicinal chemistry teams to generate diverse C-5-arylated N-methyloxindole libraries. The compound's availability at 95–98% purity from multiple vendors ensures batch-to-batch consistency essential for reproducible library synthesis. Given the different physicochemical properties relative to the N–H analog (pKa difference of ~14.4 units, loss of one H-bond donor) , parallel libraries generated from this building block versus the N–H analog will sample distinctly different chemical space, allowing simultaneous exploration of hinge-binding (N–H series) and pharmacokinetic-optimized (N-methyl series) lead series from a common synthetic workflow.

Scale-Up of Patent-Protected N-Methylindolinone Intermediates

For process chemistry groups supporting clinical-stage programs, this building block's inclusion in five pharmaceutical patent families signals its relevance to proprietary chemical space. The reported 85% synthesis yield at 2.375 mmol scale provides a benchmark for route scouting and scale-up optimization. Process chemists should note that the N-methyl derivative synthesizes in lower yield than the N–H parent (93.8%) , but the cost disadvantage is offset by eliminating a post-coupling N-alkylation step that often proceeds with lower selectivity and generates hard-to-remove N,O-dialkylation byproducts. Evaluating the cost–benefit of procuring the pre-methylated boronic ester versus synthesizing it in-house should be a standard gate-check activity for programs requiring this specific substitution pattern.

Kinase Inhibitor SAR Research

Academic laboratories investigating indolin-2-one kinase inhibitor SAR can use this building block to generate systematic series varying the C-5 aryl/heteroaryl substituent while holding the N-methyl pharmacophore constant. This supports mechanistic studies on the role of N-methylation in kinase selectivity, as the N-methyl derivative alters the hinge-binding interaction pattern relative to the N–H parent . The compound's deployment in published patent families also provides academic groups with a starting point for designing analogs that explore chemical space around validated pharmaceutical scaffolds, potentially leading to novel tool compounds or lead structures for target validation studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead diversification
Pre-methylated 5-boronic ester building block
C-5 substitution pattern matching kinase pharmacophores
N-Methyloxindole library synthesis
Compatible with parallel Suzuki coupling; distinct HBD profile
Pharmacokinetic-optimized chemical space exploration
Process chemistry route scouting
Reported synthesis yield benchmark; pre-alkylated intermediate
Cost–benefit of pre-methylated vs. post-coupling N-alkylation
Kinase inhibitor SAR studies
N-Methyl pharmacophore held constant; C-5 variable
Hinge-binding interaction modulation and selectivity profiling
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